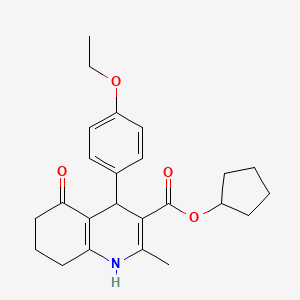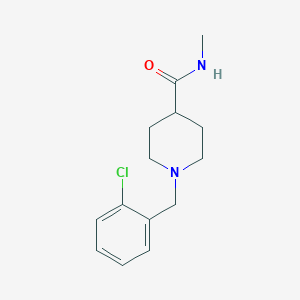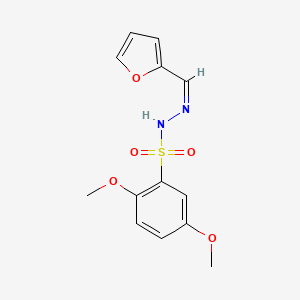![molecular formula C17H12N2O3S2 B5125614 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)
2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, also known as ATB-346, is a novel drug compound that has shown promising results in scientific research. This compound is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed to reduce the gastrointestinal side effects associated with traditional NSAIDs.
作用機序
2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. This selective inhibition reduces inflammation and pain without affecting the production of protective prostaglandins that are produced by the COX-1 enzyme.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
実験室実験の利点と制限
One advantage of 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is that it has been shown to be effective in reducing inflammation and pain without causing damage to the gastrointestinal tract. This makes it a promising alternative to traditional NSAIDs, which can cause gastrointestinal side effects such as ulcers and bleeding.
One limitation of this compound is that it has only been studied in animal models and has not yet been tested in human clinical trials. Further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. These include:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Studies to determine the optimal dosage and administration of this compound.
3. Research on the long-term effects of this compound on the gastrointestinal tract.
4. Studies to determine the potential use of this compound in the treatment of other inflammatory diseases.
5. Research on the mechanism of action of this compound and its interaction with other drugs.
Conclusion:
This compound is a novel drug compound that has shown promising results in scientific research. It has the potential to be a safer alternative to traditional NSAIDs for the treatment of inflammatory diseases. Further research is needed to determine its safety and efficacy in humans and to explore its potential for use in the treatment of other inflammatory diseases.
合成法
The synthesis of 2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid involves the reaction of 2-[(4-carboxyphenyl)methyl]thiazolidine-4-carboxylic acid with aniline in the presence of a coupling reagent. The resulting product is then oxidized to form this compound.
科学的研究の応用
2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid has been extensively studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and pain without causing damage to the gastrointestinal tract.
特性
IUPAC Name |
2-[(Z)-(3-anilino-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-15-14(10-11-6-4-5-9-13(11)16(21)22)24-17(23)19(15)18-12-7-2-1-3-8-12/h1-10,18H,(H,21,22)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKIMUVVVVJMHM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)
![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)



![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)

![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)
